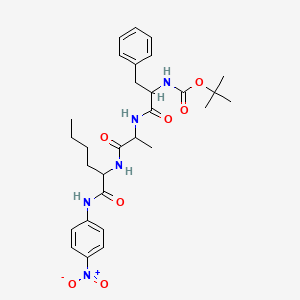

N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide

Description

N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide is a synthetic tripeptide substrate containing a p-nitroanilide (pNA) chromogenic group. The compound features a tert-butoxycarbonyl (Boc) protecting group on the N-terminal D-phenylalanine (D-Phe), followed by alanine (Ala) and norleucine (Nle) residues. The pNA group enables spectrophotometric detection of enzymatic cleavage, as hydrolysis releases the yellow p-nitroaniline (pNA) moiety, measurable at 405–410 nm . This substrate is designed for studying proteolytic enzymes, particularly those recognizing hydrophobic or structurally constrained peptide sequences. The inclusion of D-Phe confers resistance to degradation by L-amino acid-specific proteases, enhancing selectivity for targeted enzymes such as chymotrypsin-like proteases or specialized endopeptidases .

Properties

CAS No. |

75935-65-8 |

|---|---|

Molecular Formula |

C29H39N5O7 |

Molecular Weight |

569.6 g/mol |

IUPAC Name |

tert-butyl N-[1-[[1-[[1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C29H39N5O7/c1-6-7-13-23(26(36)31-21-14-16-22(17-15-21)34(39)40)32-25(35)19(2)30-27(37)24(18-20-11-9-8-10-12-20)33-28(38)41-29(3,4)5/h8-12,14-17,19,23-24H,6-7,13,18H2,1-5H3,(H,30,37)(H,31,36)(H,32,35)(H,33,38) |

InChI Key |

HNSVYXUELBPFEO-UHFFFAOYSA-N |

SMILES |

CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |

sequence |

FAX |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with anchoring the C-terminal norleucine p-nitroanilide residue to a chlorotrityl resin, which offers high stability during iterative coupling cycles. The resin’s acid-sensitive linkage permits mild cleavage conditions, preserving the integrity of the p-nitroanilide group. Pre-loading involves activating the norleucine derivative with hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) in a 3:3:1 molar ratio relative to the resin. Steady agitation in dimethylformamide (DMF)/N-methyl-2-pyrrolidone (NMP) ensures uniform coupling over 2 hours, followed by capping unreacted sites with methanol.

Sequential Deprotection and Coupling

Following resin loading, the Fmoc group of norleucine is removed using 20% (v/v) piperidine in DMF/NMP (1:1) for 3 and 8 minutes, respectively. Subsequent amino acids—alanine and D-phenylalanine—are coupled using TBTU/HOBt activation under inert conditions. The Boc group on D-phenylalanine remains intact during Fmoc deprotection, ensuring orthogonal protection. Coupling efficiency is monitored via the Steward chloranil test, with repeated couplings (2–3 cycles) achieving >99% completion.

Final Deprotection and Cleavage

After assembling the peptide chain, the N-terminal Boc group is removed with trifluoroacetic acid (TFA)/water (95:5) for 3 hours, simultaneously cleaving the peptide from the resin. Cold diethyl ether precipitates the crude product, which is then dissolved in aqueous acetonitrile for lyophilization.

Solution-Phase Synthesis Considerations

While SPPS dominates industrial-scale production, solution-phase methods are explored for specific modifications. Boc-protected D-phenylalanine is prepared by reacting D-phenylalanine with di-tert-butyl dicarbonate in tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP). However, solution-phase coupling of alanine and norleucine p-nitroanilide suffers from lower yields (∼60%) due to steric hindrance and racemization, making SPPS preferable.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC on a Phenomenex C18 column (300 Å, 5 µm) resolves the target compound using a gradient of 0.1% TFA in acetonitrile/water (5–95% over 30 minutes). The major peak (retention time: 18.2 minutes) is collected, yielding >95% purity confirmed by analytical HPLC.

Mass Spectrometric Validation

Electrospray ionization mass spectrometry (ESI-MS) verifies the molecular ion at m/z 678.32 ([M+H]⁺), aligning with the theoretical mass of 677.31 Da. Fragmentation patterns confirm sequence integrity, with dominant ions corresponding to cleavage at alanine-norleucine and phenylalanine-alanine bonds.

Comparative Analysis of Synthesis Methods

Critical Reagents and Conditions

Coupling Reagents

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The amide and carbamate groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[1-[[1-[[1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with proteins and enzymes. The amide and carbamate groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide and analogous p-nitroanilide substrates:

Enzyme Specificity and Kinetics

- Stereochemical Selectivity: The D-Phe in N-T-Boc-D-Phe-Ala-Nle-pNA distinguishes it from substrates like L-Arginine p-nitroanilide (L-Arg-pNA), which are cleaved by aminopeptidases preferring L-amino acids . This design minimizes off-target hydrolysis in complex biological samples.

- Hydrophobic Residues: The Nle (norleucine) residue increases hydrophobicity relative to natural leucine or valine, favoring interactions with proteases targeting nonpolar substrates, such as chymotrypsin .

Effector and Inhibitor Sensitivity

- Metal Ion Effects: Unlike cystine aminopeptidase substrates (e.g., Benzyl-Cys-pNA), which are inhibited by Pb²⁺ and activated by Zn²⁺ , N-T-Boc-D-Phe-Ala-Nle-pNA’s cleavage is likely unaffected by these ions, as chymotrypsin-like proteases are typically serine-dependent and less metal-sensitive.

- Inhibitor Profiles: The Boc group may confer resistance to inhibitors like p-hydroxymercuribenzoate, which targets free thiol groups in cystine aminopeptidases .

Research Implications and Limitations

While this compound offers advantages in specificity, its synthetic complexity and cost may limit its use compared to simpler substrates like BAPNA (N-Benzoyl-DL-Arg-pNA) . Further studies are needed to quantify its kinetic parameters (e.g., $ Km $, $ V{max} $) and validate its selectivity under physiological conditions.

Q & A

Q. Methodological Solution :

Pre-incubate enzyme with effectors to assess inhibition/activation profiles.

Validate substrate purity using analytical chromatography .

Cross-reference with orthogonal substrates (e.g., fluorogenic analogs) to confirm kinetic trends .

What analytical methods are recommended for assessing substrate purity and stability?

Basic Question

Q. Advanced Application :

- Stability Testing : Perform accelerated degradation studies at 40°C/75% RH to predict shelf-life under varying conditions .

- Mass Spectrometry : Confirm molecular integrity (MW = 563.1 g/mol without AcOH) and detect de-Bocylation or oxidation byproducts .

How can researchers optimize substrate specificity for novel proteases?

Advanced Question

Substrate specificity depends on:

Q. Experimental Design :

Screen combinatorial substrate libraries with varied N-terminal protecting groups and P1/P1' residues .

Use FRET-based substrates or fluorogenic tags (e.g., AMC) for real-time activity comparison .

What are the key considerations for synthesizing and characterizing this compound?

Basic Question

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Boc-protected amino acids. Couple p-nitroaniline via carbodiimide chemistry .

- Characterization :

- NMR : Confirm Boc-group retention and peptide backbone integrity .

- Elemental Analysis : Verify C, H, N content (e.g., C₂₅H₃₆N₈O₇ for the core structure) .

Q. Advanced Challenge :

- Minimize racemization during D-Phe incorporation by using low-temperature coupling and HOBt/DIC activation .

- Optimize cleavage/deprotection steps to prevent tert-butyl carbamate degradation .

How can researchers validate enzymatic activity in complex biological matrices?

Advanced Question

Inhibitors or competing substrates in biological samples (e.g., serum, tissue lysates) may interfere. Solutions include:

- Matrix Depletion : Pre-clear samples with ion-exchange resins or size-exclusion chromatography .

- Inhibitor Cocktails : Add protease inhibitors (e.g., PMSF for serine proteases) selectively, avoiding target enzyme inhibition .

- Internal Standards : Spike synthetic pNA to quantify recovery rates and normalize activity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.